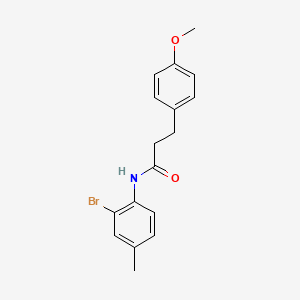

(2-bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile

Übersicht

Beschreibung

Malononitrile derivatives, including compounds with bromo, ethoxy, and hydroxy substituents on a benzylidene framework, are of significant interest in organic chemistry due to their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Malononitrile derivatives are commonly synthesized through the Knoevenagel condensation, where malononitrile reacts with aldehydes in the presence of a base. For example, the synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles involves the interaction between malononitrile dimer and diacetyl, reacting with aldehydes in ethanol in the presence of ammonium acetate, yielding products in 66–86% yield (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of malononitrile derivatives is characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structures of Schiff bases derived from bromo and hydroxy substituted compounds were determined, showing E configuration with respect to the C=N double bonds and highlighting the role of intermolecular interactions in the crystal packing (Zhu & Qiu, 2011).

Wissenschaftliche Forschungsanwendungen

Detection of Cyanide in Water

Malononitrile derivatives, such as 2-(4-hydroxybenzylidene)malononitrile, have been synthesized and utilized as optical devices for anionic detection, particularly for the detection of cyanide (CN−) in water. These compounds change color in the presence of cyanide, acting as chromogenic chemosensors. This application is crucial for environmental monitoring, given the toxicity of cyanide and its potential presence in drinking water. The high selectivity and sensitivity of these compounds make them valuable tools for environmental safety and compliance with World Health Organization guidelines for potable water (Schramm et al., 2016).

Herbicide Resistance in Plants

Research has also explored the incorporation of bacterial detoxification genes into plants to confer resistance to herbicides. For example, the bxn gene from Klebsiella ozaenae, encoding a nitrilase that detoxifies bromoxynil (a structurally related compound to malononitrile derivatives), has been introduced into tobacco plants, resulting in herbicide resistance. This biotechnological application provides a method for protecting crops against herbicide damage while maintaining weed control, highlighting the potential for genetic engineering in agriculture (Stalker et al., 1988).

Ground State Proton Transfer

Malononitrile derivatives have also been studied for their ability to act as photoacids and intramolecular charge transfer (ICT) probes. These compounds can monitor solvent-specific ground state proton transfer processes, offering insights into solvent dynamics and molecular interactions. Such research is pivotal for understanding chemical reactions at the molecular level and developing new materials with tailored optical properties (Panja, 2020).

Antibacterial Activity

Further, malononitrile derivatives have been synthesized and evaluated for their antimicrobial activity. Studies on compounds like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have shown significant antibacterial effects against various bacterial strains. Such compounds open new avenues for the development of novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Bogdanowicz et al., 2013).

Eigenschaften

IUPAC Name |

2-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-2-17-12-4-9(3-8(6-14)7-15)10(13)5-11(12)16/h3-5,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPLAOPLIJZKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=C(C#N)C#N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-ethoxy-4-hydroxybenzylidene)propanedinitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)

![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)